4-Bromobenzaldehyde semicarbazone

Descripción general

Descripción

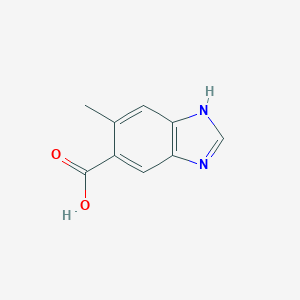

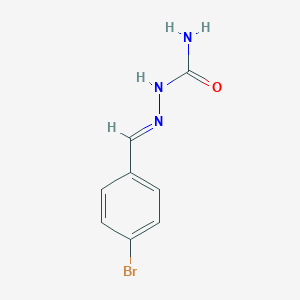

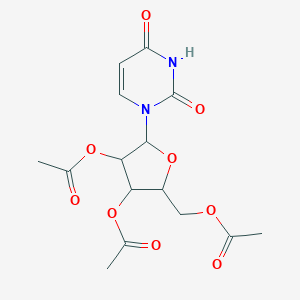

4-Bromobenzaldehyde semicarbazone is a chemical compound that has been widely studied for its applications in scientific research. It is a semicarbazone derivative of 4-bromobenzaldehyde, which is commonly used as a starting material in organic synthesis. The compound is known for its ability to form stable complexes with various metal ions, making it useful in the field of coordination chemistry. In

Aplicaciones Científicas De Investigación

Anticonvulsant Activities : 4-Bromobenzaldehyde semicarbazone has been identified as a molecule with significant anticonvulsant properties. It has shown activity in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in mice, and demonstrates high potency and low neurotoxicity in rats. It does not appear to interact with the GABAA receptor complex, suggesting a different mechanism of anticonvulsant action (Dimmock & Baker, 1994).

Antitumor Evaluation : Studies have evaluated 4-Bromobenzaldehyde semicarbazone derivatives for their potential anticancer activity. Notably, certain derivatives exhibited significant activity against the breast MCF7 cell line and melanoma UACC-62 cell line (Pandeya et al., 2002).

Antibacterial Activity : 4-Bromobenzaldehyde semicarbazone Schiff base and its metal complexes have been synthesized and evaluated for their antibacterial activities, particularly against E. coli and S. aureus. Some complexes, especially the Cu(II) complex, have shown notable antibacterial effectiveness (Li et al., 2007).

Endosomal Trafficking Studies : In cellular biology research, 4-Bromobenzaldehyde N-(2,6-dimethylphenyl)semicarbazone (EGA) has been used as a small molecule inhibitor to study bacterial toxins and virus trafficking through the endocytic pathway (Slater et al., 2013).

Chemical Transformations and Synthesis : The compound has been involved in studies of chemical transformations, such as those mediated by Wilkinson's catalyst and its reaction with various amines (Pal et al., 2003).

Mesogenic Properties : 4-Bromobenzaldehyde semicarbazone derivatives have been studied for their mesogenic properties, which involve the transformation of semicarbazones to azines at elevated temperatures (Chudgar et al., 1991).

Glycogen Phosphorylase Inhibition : Derivatives of 4-Bromobenzaldehyde semicarbazone have been synthesized and tested for their ability to inhibit glycogen phosphorylase, an enzyme relevant in diabetes research (Tóth et al., 2013).

Detection of Semicarbazide in Food Products : A method based on liquid chromatography/mass spectrometry using the semicarbazone of 4-nitrobenzaldehyde has been developed to detect semicarbazide in bread products, addressing concerns about food safety (Noonan et al., 2005).

Propiedades

IUPAC Name |

[(E)-(4-bromophenyl)methylideneamino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3O/c9-7-3-1-6(2-4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXITYGMCRTGJH-VZUCSPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromobenzaldehyde semicarbazone | |

CAS RN |

14066-66-1 | |

| Record name | 4-Bromobenzaldehyde semicarbazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014066661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)

![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)

![3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea](/img/structure/B224734.png)

![1-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B224741.png)